molecular formula C6H13ClN2O3 B15093988 H-beta-HoGln-OH.HCl

H-beta-HoGln-OH.HCl

Cat. No.: B15093988
M. Wt: 196.63 g/mol
InChI Key: UCMJADDIUIIUTC-UHFFFAOYSA-N
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Description

H-beta-HoGln-OH.HCl, also known as (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride, is a compound with the molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol. It is a white powder that is commonly used in biochemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-HoGln-OH.HCl involves the reaction of L-beta-homoglutamine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The compound is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

H-beta-HoGln-OH.HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amino derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

H-beta-HoGln-OH.HCl has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving amino acid metabolism and protein synthesis.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of H-beta-HoGln-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-beta-HoGln-OH.HCl include:

  • L-beta-homoglutamine
  • (S)-3,6-Diamino-6-oxohexanoic acid

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its high purity and stability also contribute to its effectiveness in various research and industrial settings.

Properties

IUPAC Name

3,6-diamino-6-oxohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJADDIUIIUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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